2-chloro-N-(3-cyanophenyl)propanamide
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Overview
Description
2-Chloro-N-(3-cyanophenyl)propanamide is an organic compound with the molecular formula C10H9ClN2O. It is characterized by the presence of a chloro group, a cyanophenyl group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-cyanophenyl)propanamide typically involves the reaction of 3-cyanobenzylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(3-cyanophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The cyanophenyl group can be reduced to an amine.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Often performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Yield substituted derivatives of the original compound.
Reduction Reactions: Produce amine derivatives.
Hydrolysis: Results in the formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(3-cyanophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyanophenyl)propanamide involves its interaction with specific molecular targets. The chloro and cyanophenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Chloro-N-(2-cyanophenyl)propanamide
- 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
- 3-Chloro-N-(4-methoxyphenyl)propanamide
Comparison: 2-Chloro-N-(3-cyanophenyl)propanamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(3-cyanophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-3-8(5-9)6-12/h2-5,7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHDBTSQPVQVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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